(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-morpholinophenyl)methanone, or V-0219, is a small-molecule compound identified as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) []. This classification highlights its potential role in scientific research, particularly in studying and developing novel therapies for metabolic disorders like type-2 diabetes and obesity.
V-0219 acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) []. This means it binds to an allosteric site on the GLP-1R, distinct from the orthosteric site where the endogenous ligand GLP-1 binds. This binding enhances the receptor's response to GLP-1, increasing its potency and/or efficacy in stimulating downstream signaling pathways involved in glucose homeostasis and satiety regulation.
V-0219's primary research application lies in its potential as a novel therapeutic agent for "diabesity" – the co-occurrence of type-2 diabetes and obesity []. In preclinical studies:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7